4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a bromopyrimidine moiety attached to a morpholine ring through a piperazine linker. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Bromination of Pyrimidine: The initial step involves the bromination of pyrimidine to obtain 5-bromopyrimidine.
Formation of Piperazine Derivative: The brominated pyrimidine is then reacted with piperazine to form 5-bromopyrimidin-2-yl piperazine.
Coupling with Morpholine: The final step involves coupling the piperazine derivative with morpholine under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, microwave-assisted synthesis, and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and morpholine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles under anhydrous conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Research: The compound is studied for its interactions with biological targets, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Pharmaceutical Industry: It is used in the development of new drugs and as a reference compound in drug discovery and development.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and identify potential drug targets.
Mechanism of Action
The mechanism of action of 4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrimidine moiety can bind to the active site of enzymes, inhibiting their activity. The piperazine and morpholine rings can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloropyrimidin-2-yl)morpholine
- 4-(Pyrimidin-2-yl)morpholine
- 4-(4,6-Difluoropyrimidin-2-yl)morpholine
Uniqueness
4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of the bromopyrimidine moiety, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H20BrN7O |
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Molecular Weight |
406.28 g/mol |
IUPAC Name |
4-[2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H20BrN7O/c17-13-11-19-15(20-12-13)23-3-5-24(6-4-23)16-18-2-1-14(21-16)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2 |
InChI Key |
NLHSOMDKQROIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)N3CCOCC3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
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